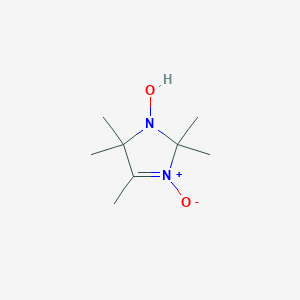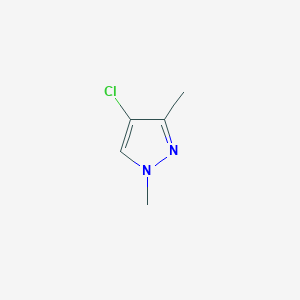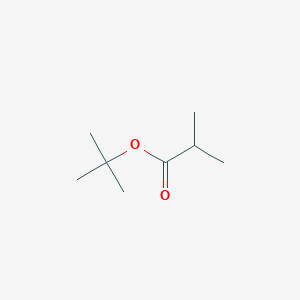
2-Naphthoylmethyl thiocyanate
Overview
Description
Synthesis Analysis
The synthesis of naphthyl-containing heterocycles is a topic of interest in several papers. For instance, one-pot synthesis methods have been developed for 2-R-naphtho[2,3-b]thiophene-4,9-diones, which involve the transformation of 2-(R-ethynyl)-1,4-naphthoquinones with Na2S2O3, leading to C-H sulfuration and subsequent cyclization processes . Similarly, photocyclization techniques have been employed to synthesize various methylated benzo[b]naphtho[2,1-d]thiophenes, indicating the versatility of photochemical methods in constructing complex naphthyl-based structures . These methods could potentially be adapted or provide insights into the synthesis of 2-Naphthoylmethyl thiocyanate.
Molecular Structure Analysis
The molecular structures of naphthyl-containing heterocycles are characterized by their polycyclic nature, which often includes fused thiophene rings. For example, the synthesis of naphtho[2,3-g]thiopheno[3,2-e]benzo[b]thiophene introduces a new aromatic heterocyclic system . The structural complexity of these molecules is further exemplified by the synthesis of fused hetero-pentacyclic compounds, such as naphtho[2,3-b]thieno[2,3-d] benzothiepins . These studies highlight the intricate nature of naphthyl-based heterocycles, which is relevant for understanding the molecular structure of 2-Naphthoylmethyl thiocyanate.
Chemical Reactions Analysis
The reactivity of naphthyl-containing heterocycles is diverse, as demonstrated by the generation and reactions of 2,3-dihydro-2,3-bis-(methylene)thiophenes, which can polymerize or undergo trapping reactions with various reagents . Additionally, the synthesis of novel polycyclic heterocyclic ring systems via photocyclization showcases the potential for complex transformations involving naphthyl-based compounds . These reactions provide a foundation for understanding the chemical behavior of 2-Naphthoylmethyl thiocyanate.
Physical and Chemical Properties Analysis
The physical and chemical properties of naphthyl-containing heterocycles are often elucidated using spectroscopic techniques such as IR, 1H NMR, mass spectroscopy, and elemental analysis . These methods are crucial for confirming the structure and purity of synthesized compounds. The pharmacological activities of some naphthyl-based compounds have also been investigated, revealing their potential as anti-inflammatory agents . Such studies are indicative of the importance of thoroughly characterizing the properties of compounds like 2-Naphthoylmethyl thiocyanate for potential applications.
Scientific Research Applications
-
Field : Organic & Biomolecular Chemistry
- Application : Thiocyanates are common in natural products, synthetic drugs, and bioactive molecules . Many thiocyanate derivatives show excellent antibacterial, antiparasitic, and anticancer activities .
- Methods : Thiocyanation can introduce SCN groups into parent molecules for constructing SCN-containing small organic molecules . The direct introduction method mainly includes nucleophilic reaction, electrophilic reaction, and free radical reaction, which can simply and quickly introduce SCN groups at the target sites to construct thiocyanates .
- Results : This method has broad application prospects .
-
Field : Photochemical and Electrochemical Research
- Application : The synthetic and mechanistic characteristics of organic photo- and electrochemically accelerated C–SCN bond formation thiocyanation reactions .
- Methods : The study focuses on photochemical and electrochemical methods to accelerate C-SCN bond formation in thiocyanation reactions .
- Results : This represents major advances in this novel green and sustainable research field .
Safety And Hazards
Future Directions
Thiocyanate in industrial wastewater is an urgent problem to be solved . Future research aims to improve the biochemical understanding of thiocyanate metabolism and scale up thiocyanate degradation technologies from the laboratory to a full-scale . Additionally, photocatalytic and electrocatalytic approaches using light and electrical energy as direct energy sources are being developed for thiocyanation reactions .
properties
IUPAC Name |
(2-naphthalen-2-yl-2-oxoethyl) thiocyanate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H9NOS/c14-9-16-8-13(15)12-6-5-10-3-1-2-4-11(10)7-12/h1-7H,8H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FGMSBOSKVIWYEW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C=C(C=CC2=C1)C(=O)CSC#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H9NOS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40172937 | |
| Record name | Thiocyanic acid, 2-(2-naphthalenenyl)2-oxoethyl ester (9CI) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40172937 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
227.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Naphthoylmethyl thiocyanate | |
CAS RN |
19339-62-9 | |
| Record name | 2-Naphthoylmethyl thiocyanate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0019339629 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2-Naphthoylmethyl thiocyanate | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=100758 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Thiocyanic acid, 2-(2-naphthalenenyl)2-oxoethyl ester (9CI) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40172937 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-NAPHTHOYLMETHYL THIOCYANATE | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 2-NAPHTHOYLMETHYL THIOCYANATE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/32RLP893D3 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.














![4-[2-(Dimethylamino)ethoxy]benzaldehyde](/img/structure/B95701.png)

